molecular formula C8H18N2 B13779205 N-tert-butyl-3-methylazetidin-3-amine CAS No. 936909-09-0

N-tert-butyl-3-methylazetidin-3-amine

Cat. No.: B13779205
CAS No.: 936909-09-0
M. Wt: 142.24 g/mol
InChI Key: DLPWTEMFNCBSAV-UHFFFAOYSA-N
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Description

N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the azetidine ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE typically involves the reaction of 3-methylazetidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The azetidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs.

Industry: In the industrial sector, N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The azetidine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

  • N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE
  • N-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-METHYLBENZAMIDE
  • BUTYLATED HYDROXYTOLUENE

Comparison: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE is unique due to its specific substitution pattern on the azetidine ring. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific applications in synthesis and research. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

936909-09-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-tert-butyl-3-methylazetidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7(2,3)10-8(4)5-9-6-8/h9-10H,5-6H2,1-4H3

InChI Key

DLPWTEMFNCBSAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)NC(C)(C)C

Origin of Product

United States

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